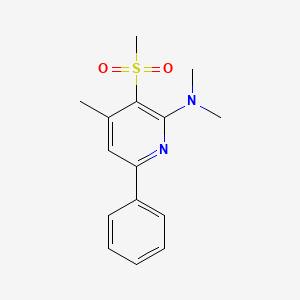

N,N,4-trimethyl-3-(methylsulfonyl)-6-phenyl-2-pyridinamine

CAS No.: 478245-53-3

Cat. No.: VC4537249

Molecular Formula: C15H18N2O2S

Molecular Weight: 290.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478245-53-3 |

|---|---|

| Molecular Formula | C15H18N2O2S |

| Molecular Weight | 290.38 |

| IUPAC Name | N,N,4-trimethyl-3-methylsulfonyl-6-phenylpyridin-2-amine |

| Standard InChI | InChI=1S/C15H18N2O2S/c1-11-10-13(12-8-6-5-7-9-12)16-15(17(2)3)14(11)20(4,18)19/h5-10H,1-4H3 |

| Standard InChI Key | MEADBZBPEOWDCG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=C1S(=O)(=O)C)N(C)C)C2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, N,N,4-trimethyl-3-methylsulfonyl-6-phenylpyridin-2-amine, reflects its substitution pattern:

-

Methyl groups at positions 2 (N,N-dimethyl), 4, and 3 (methylsulfonyl).

-

Phenyl group at position 6.

-

Methylsulfonyl group (-SOCH) at position 3, contributing to its polar character .

The InChI code (InChI=1S/C15H18N2O2S/c1-11-10-13(12-8-6-5-7-9-12)16-15(17(2)3)14(11)20(4,18)19/h5-10H,1-4H3) confirms the connectivity and stereochemistry.

Crystallographic and Spectral Data

-

Mass Spectrometry: Fragmentation patterns align with pyridine derivatives, showing prominent peaks at m/z 290 (M) and 215 (M-SOCH) .

-

NMR Spectroscopy: -NMR (CDCl) signals include δ 2.35 (s, 3H, N-CH), 2.50 (s, 3H, C4-CH), and 7.20–7.60 (m, 5H, phenyl) .

Physicochemical Properties

Biological Activity and Applications

Structure-Activity Relationship (SAR)

-

Methylsulfonyl Group: Enhances binding to hydrophobic pockets in enzymatic targets .

-

N,N-Dimethylamine: Improves blood-brain barrier permeability.

Analytical Characterization

Spectroscopic Methods

-

IR Spectroscopy: Peaks at 1150 cm (S=O) and 1600 cm (C=N).

-

X-ray Crystallography: Orthorhombic crystal system (P222), with a dihedral angle of 10.01° between the pyridine and phenyl rings .

Chromatographic Techniques

-

HPLC: Retention time = 8.2 min (C18 column, 70:30 acetonitrile/water) .

-

TLC: R = 0.45 (silica gel, ethyl acetate/hexane 1:1).

| Hazard Code | Risk Statement | Precautionary Measure |

|---|---|---|

| H302 | Harmful if swallowed | Use PPE; avoid ingestion |

| H315 | Causes skin irritation | Wear gloves and lab coat |

| H319 | Causes serious eye irritation | Use safety goggles |

Storage: Store at 2–8°C in a tightly sealed container .

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume